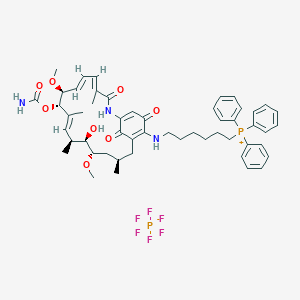

Gamitrinib TPP hexafluorophosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20+,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-BSINQWBUSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Gamitrinib TPP Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a novel, first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein 90 (Hsp90) family.[1] It represents a significant advancement in cancer therapeutics by selectively targeting the mitochondrial pool of Hsp90 chaperones, which are crucial for the survival and proliferation of cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of Gamitrinib, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key signaling pathways.

Molecular Design and Mitochondrial Targeting

Gamitrinib is a conjugate of a geldanamycin analog, a potent Hsp90 inhibitor, and a triphenylphosphonium (TPP) cation.[2] The TPP moiety leverages the large mitochondrial membrane potential of cancer cells to facilitate the molecule's accumulation within the mitochondrial matrix.[2] This targeted delivery strategy enhances the drug's efficacy against mitochondrial chaperones while minimizing off-target effects in the cytosol.[3][4]

Mechanism of Action

The primary mechanism of action of Gamitrinib is the inhibition of the ATPase activity of mitochondrial Hsp90 and its homolog, TNF Receptor-Associated Protein 1 (TRAP1).[1][5] These chaperones are essential for maintaining mitochondrial proteostasis, ensuring the correct folding and stability of a multitude of client proteins involved in cellular metabolism, signaling, and apoptosis. In cancer cells, the expression and activity of mitochondrial Hsp90 and TRAP1 are often upregulated to support their high metabolic demands and to counteract cellular stress.[1]

The inhibition of mitochondrial Hsp90/TRAP1 by Gamitrinib triggers a cascade of events leading to cancer cell death:

-

Mitochondrial Proteotoxic Stress: The disruption of chaperone function leads to the accumulation of misfolded and aggregated proteins within the mitochondria, inducing a state of severe proteotoxic stress and the mitochondrial unfolded protein response (mitoUPR).[2][6]

-

Induction of Apoptosis: At cytotoxic concentrations, Gamitrinib causes a rapid and irreversible collapse of mitochondrial integrity.[7] This is mediated by the cyclophilin D-dependent opening of the mitochondrial permeability transition pore (mPTP), resulting in the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, leading to apoptosis.[3][7]

-

Induction of Mitophagy: At lower, sub-lethal concentrations, Gamitrinib can induce a mitochondrial quality control mechanism known as mitophagy.[6][8] The accumulation of misfolded proteins triggers the stabilization of the kinase PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin.[1][6][8] Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondria for degradation by autophagy.[6][8][9]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of Gamitrinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI 60 Cell-Line Screen | Various | 0.16 - 29 |

| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 |

| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 |

| Melanoma | Melanoma | 0.36 - 2.7 |

| Glioma Cell Lines (Median) | Glioblastoma | 2.46 |

Data compiled from multiple sources.[6][7]

Table 2: In Vitro IC50 Values for Inhibition of Cytochrome P450 Isoforms and hERG Channel

| Target | IC50 (µM) |

| CYP1A2 | 32.9 |

| CYP2A6 | 24 |

| CYP2B6 | 16 |

| CYP2C8 | 8 |

| CYP2C9 | 1.1 |

| CYP3A4 | 0.12 - 0.2 |

| hERG | 3.5 |

Data compiled from multiple sources.[6][10]

Table 3: Pharmacokinetic Parameters of Gamitrinib in Rats

| Parameter | Value |

| Clearance (CL) | 85.6 ± 5.85 mL/min/kg |

| Terminal Half-life (t1/2) | 12.25 ± 1.55 h |

| AUC0-t | 783.1 ± 71.3 h∙ng/mL |

| Intrinsic Clearance (Human Liver Microsomes) | 3.30 mL/min/g |

| Plasma Protein Binding | >99% |

Data compiled from multiple sources.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Gamitrinib and a typical experimental workflow for its evaluation.

Caption: Gamitrinib's core mechanism of action in cancer cells.

Caption: Gamitrinib-induced mitochondrial apoptosis pathway.

Caption: Gamitrinib-induced PINK1/Parkin-mediated mitophagy.

Caption: A general experimental workflow for in vitro evaluation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of Gamitrinib.

Cell Viability Assay

This assay determines the concentration of Gamitrinib that inhibits cancer cell growth.

-

Principle: Colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) are used to measure the metabolic activity of viable cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Gamitrinib for a specified period (e.g., 72 hours).

-

Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.[7]

-

Apoptosis Assay by Western Blot

This method detects the activation of key apoptotic proteins.

-

Principle: Western blotting is used to identify the cleavage of caspases (e.g., caspase-3, -9) and PARP, which are hallmarks of apoptosis.

-

Methodology:

-

Treat cancer cells with Gamitrinib at the desired concentrations and time points.

-

Lyse the cells to extract total protein and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

-

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.

-

Principle: Fluorescent dyes such as JC-10 or TMRM (Tetramethylrhodamine, Methyl Ester) are used to assess the mitochondrial membrane potential. In healthy cells with a high membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-10 remains in its monomeric form and fluoresces green. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.

-

Methodology (using JC-10):

-

Seed cells in a 96-well plate and treat with Gamitrinib.

-

Add the JC-10 dye to the cells and incubate for 30-60 minutes.

-

Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or flow cytometer.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[9]

-

Conclusion

This compound is a promising anti-cancer agent with a unique and well-defined mechanism of action. By specifically targeting the mitochondrial Hsp90 chaperone machinery, it induces potent and selective cytotoxicity in cancer cells through the induction of mitochondrial proteotoxic stress, apoptosis, and mitophagy. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics targeting mitochondrial metabolism and survival pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. thno.org [thno.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gamitrinib TPP Hexafluorophosphate in Inducing Mitochondrial Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel, first-in-class small molecule inhibitor specifically designed to target the Heat Shock Protein 90 (Hsp90) chaperone network within the mitochondria of tumor cells. By selectively accumulating in the mitochondrial matrix, Gamitrinib induces a potent "mitochondriotoxic" effect, triggering acute mitochondrial dysfunction and initiating the intrinsic pathway of apoptosis. This guide provides a comprehensive overview of the core mechanism of Gamitrinib, detailing the signaling cascades it activates, summarizing key quantitative data from preclinical studies, and providing detailed protocols for the essential experiments used to characterize its pro-apoptotic activity.

Core Mechanism of Action: Targeting Mitochondrial Hsp90

Gamitrinib is a combinatorial compound that consists of a benzoquinone ansamycin backbone, derived from the Hsp90 inhibitor geldanamycin, linked to a triphenylphosphonium (TPP) moiety.[1][2][3] The TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery allows Gamitrinib to selectively inhibit mitochondrial Hsp90 family members, such as TNF receptor-associated protein-1 (TRAP1), which are frequently overexpressed in cancer cells but largely absent in the mitochondria of normal tissues.[4][5]

Unlike Hsp90 inhibitors that act in the cytosol, Gamitrinib's action is compartmentalized.[6][7] It functions as an ATPase antagonist for mitochondrial Hsp90, disrupting the chaperone's function in maintaining protein folding and stability.[6] This inhibition leads to acute proteotoxic stress within the organelle, initiating a catastrophic collapse of mitochondrial integrity and function.[4]

Signaling Pathway of Gamitrinib-Induced Mitochondrial Apoptosis

The inhibition of mitochondrial Hsp90 by Gamitrinib sets off a rapid and potent apoptotic cascade. The process is characterized by the hallmarks of genuine mitochondrial apoptosis.[1][6]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: Gamitrinib's primary effect is the induction of the mitochondrial permeability transition, a sudden increase in the permeability of the inner mitochondrial membrane.[5][6] This event is mediated by the immunophilin cyclophilin D (CypD), a key regulator of the mPTP.[1][5] Inhibition of mitochondrial Hsp90 relieves its suppression of CypD, leading to pore opening.[5]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to an immediate and complete loss of the inner mitochondrial membrane potential (ΔΨm).[4][6][8] This depolarization is a critical early event in the apoptotic process.

-

Outer Membrane Rupture and Cytochrome c Release: The collapse of the inner membrane potential is followed by the rupture of the outer mitochondrial membrane.[4][6] This breach allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[2][8]

-

Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.[2][7] Activated Caspase-9 proceeds to cleave and activate the executioner caspases, primarily Caspase-3 and Caspase-7.[2][7][9]

-

Execution of Apoptosis: The executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[7]

Notably, this pathway appears to function independently of the pro-apoptotic Bcl-2 family proteins Bax and Bak, suggesting Gamitrinib may overcome resistance mechanisms that rely on the upregulation of anti-apoptotic Bcl-2 members.[1]

Figure 1: Signaling pathway of Gamitrinib-induced mitochondrial apoptosis.

Quantitative Data Presentation

The anti-cancer activity of Gamitrinib has been quantified across a wide range of human cancer cell lines. The following tables summarize key data points, including half-maximal inhibitory concentrations (IC50) for cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [1] |

| Various | NCI 60-Cell Line Screen | 0.16 - 29 | Not Specified | [10][11] |

| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | Not Specified | [3][10] |

| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | Not Specified | [3][10] |

| Melanoma | Skin Cancer | 0.36 - 2.7 | Not Specified | [3][10] |

| Glioblastoma Lines | Brain Cancer | 15 - 20 | 16 hours | [2][7] |

Table 1: IC50 values of Gamitrinib-TPP in various cancer cell lines.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Mitochondrial Potential | H460 | Gamitrinib-G4 | Rapid loss in the whole cell population | [1][6] |

| Mitochondrial Potential | RM1 | Gamitrinib | Nearly complete loss | [8] |

| Cytochrome c Release | HeLa (isolated mitochondria) | Gamitrinib-G1 | Nearly complete depletion | [6] |

| Cytochrome c Release | RM1 | Gamitrinib | Concentration-dependent release into cytosol | [8] |

| Caspase Activity | H460 | Gamitrinib-G4 | Pronounced effector caspase activity | [1][6] |

| Caspase Activation | Glioblastoma Lines | 15-20 µM G-TPP | Activation of Caspase-9, -3, and -7 | [2][7] |

Table 2: Qualitative and semi-quantitative effects of Gamitrinib on apoptotic markers.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the pro-apoptotic effects of this compound.

Figure 2: Experimental workflow for assessing Gamitrinib's apoptotic effects.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][11]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[12]

-

Treatment: Prepare serial dilutions of Gamitrinib in culture medium. Remove the old medium from the wells and add 100 µL of the Gamitrinib dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 3, 16, or 24 hours) at 37°C and 5% CO₂.[1][2]

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measurement: Read the absorbance at 570 nm (with a reference wavelength >650 nm) within 1 hour.[6][12] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection - Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late-stage cells with compromised membrane integrity.[5][13]

Materials:

-

Flow cytometer

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[13]

-

Ice-cold PBS

Procedure:

-

Cell Collection: Induce apoptosis by treating cells with Gamitrinib. Collect both adherent and floating cells.

-

Washing: Wash cells once with cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution & Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[8][15]

Materials:

-

JC-1 dye

-

Treated and control cells

-

CCCP or FCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with Gamitrinib as desired. Include a positive control by treating cells with 5-50 µM CCCP for 15-30 minutes.[8]

-

JC-1 Staining: Remove the culture medium and add fresh medium containing JC-1 dye (final concentration 1-10 µM). Incubate for 15-30 minutes at 37°C.[3]

-

Washing: Remove the staining solution and wash the cells gently with an assay buffer or PBS.[3]

-

Analysis (Flow Cytometry): Harvest and resuspend cells in assay buffer. Analyze using a flow cytometer. J-aggregates (red) are detected in the FL2 channel, while monomers (green) are detected in the FL1 channel.[7][15]

-

Analysis (Microscopy): Observe cells directly using a fluorescence microscope with appropriate filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[15]

Cytochrome c Release Assay

This assay involves the subcellular fractionation of cells to separate the cytosol from the mitochondria, followed by Western blotting to detect the presence of cytochrome c in the cytosolic fraction.[4]

Materials:

-

Treated and control cells (~5 x 10⁷ cells)

-

Dounce homogenizer

-

Cytosol Extraction Buffer (containing DTT and protease inhibitors)

-

Centrifuge and microcentrifuge

-

SDS-PAGE and Western blot equipment

-

Primary antibody: anti-Cytochrome c

-

Primary antibody for loading control (e.g., anti-GAPDH for cytosol, anti-COX IV for mitochondria)

-

HRP-conjugated secondary antibody and ECL substrate

Procedure:

-

Cell Collection: Harvest ~5 x 10⁷ cells by centrifugation (200 x g, 5 min, 4°C) and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 15 minutes. Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes on ice.

-

Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.

-

Western Blotting: Determine the protein concentration of the cytosolic fraction. Separate 20-50 µg of protein per lane by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with the anti-cytochrome c antibody. An increase in the cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. It typically uses a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases. The cleavage releases a reporter molecule that is either colorimetric or luminescent.[1][16]

Materials:

-

White-walled 96-well plate (for luminescence)

-

Treated and control cells

-

Luminescent Caspase-Glo® 3/7 Reagent (contains proluminescent substrate, luciferase, and lysis buffer)

-

Luminometer

Procedure (using Promega Caspase-Glo® 3/7 Assay as an example):

-

Assay Setup: Seed cells in a 96-well plate (100 µL/well) and treat with Gamitrinib. Include appropriate controls.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[17]

-

Add-Mix-Measure: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17] This single addition lyses the cells and initiates the luminescent reaction.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[17]

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active Caspase-3 and -7 in the sample.[17]

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Cytochrome c release assay and western blot [bio-protocol.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchhub.com [researchhub.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bosterbio.com [bosterbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. promega.com [promega.com]

An In-depth Technical Guide to the Structure and Function of Gamitrinib TPP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gamitrinib TPP hexafluorophosphate, a first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone machinery. It details the compound's structure, mechanism of action, pharmacological properties, and key experimental protocols.

Chemical Structure and Properties

This compound is a semi-synthetic small molecule with a unique combinatorial structure. It is designed to selectively accumulate within the mitochondria of tumor cells.[1][2] The structure consists of three key modules:

-

Hsp90 Inhibitory Module: The core is a benzoquinone ansamycin backbone derived from 17-(allylamino)-17-demethoxygeldanamycin (17-AAG), which functions as an Hsp90 ATPase antagonist.[1][2][3]

-

Linker Region: A hexylamine linker is attached to the C17 position of the 17-AAG backbone.[4]

-

Mitochondrial Targeting Moiety: The linker is conjugated to a triphenylphosphonium (TPP) cation, which drives the molecule's accumulation within the negatively charged mitochondrial matrix.[2][4]

The counterion for the positively charged TPP group is hexafluorophosphate (PF₆⁻).

| Property | Value | Reference |

| IUPAC Name | 6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | [5] |

| Chemical Formula | C₅₂H₆₅F₆N₃O₈P₂ | [4][5] |

| Molecular Weight | 1036.0 g/mol | [4][5] |

| Appearance | Purple crystalline solid | [4] |

| Synonyms | G-TPP Hexafluorophosphate, Gamitrinib hexafluorophosphate | [5] |

Mechanism of Action: "Mitochondriotoxic" Apoptosis

Gamitrinib TPP's mechanism is distinct from conventional Hsp90 inhibitors that act primarily in the cytosol.[1] Due to the TPP moiety, it is selectively imported and concentrated in the mitochondria of tumor cells, which exhibit higher mitochondrial membrane potential than normal cells.[4] This selective accumulation is reported to be over 100-fold compared to the cytosol.[4]

Within the mitochondrial matrix, Gamitrinib inhibits the ATPase activity of the Hsp90 chaperone family, including Hsp90 and its homolog TRAP-1 (TNF Receptor-Associated Protein-1).[6] This inhibition disrupts mitochondrial protein quality control, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (UPRmt).[7] The ultimate consequence is a catastrophic loss of mitochondrial integrity, characterized by:

-

Collapse of the inner mitochondrial membrane potential.[3][7]

-

Activation of the intrinsic apoptotic cascade, involving initiator caspase-9 and effector caspases-3 and -7.[3][7]

This rapid induction of apoptosis is termed a "mitochondriotoxic" mechanism of action, which effectively kills tumor cells while sparing normal tissues that have lower mitochondrial Hsp90 levels.[1][8]

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo data for Gamitrinib TPP.

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition

| Target | Cell Line / System | Endpoint | Value (µM) | Reference |

|---|---|---|---|---|

| Cancer Cell Lines | NCI 60-Cell Line Panel | IC₅₀ | 0.16 - 29 | [4][9] |

| Colon Adenocarcinoma | IC₅₀ | 0.35 - 29 | [4][9] | |

| Breast Adenocarcinoma | IC₅₀ | 0.16 - 3.3 | [4][9] | |

| Melanoma | IC₅₀ | 0.36 - 2.7 | [4][9] | |

| Glioblastoma | Cell Killing | 15 - 20 | [3][7] | |

| Prostate & Other Lines | GI₅₀ | 0.16 - 47.6 | [10] | |

| Off-Target Activity | hERG Potassium Channel | IC₅₀ | ~5.0 | [11] |

| Cytochrome P450 CYP1A2 | IC₅₀ | 32.9 | [4] | |

| Cytochrome P450 CYP2A6 | IC₅₀ | 24 | [4] | |

| Cytochrome P450 CYP2B6 | IC₅₀ | 16 | [4] |

| | Cytochrome P450 CYP2C8 | IC₅₀ | 8 |[4] |

Table 2: Pharmacokinetic and Safety Parameters

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Plasma Protein Binding | Human | 99.3 ± 0.07% | [11] |

| Terminal Half-life (t₁/₂) | Rat | 12.25 ± 1.55 hours | [4] |

| Clearance | Rat | 85.65 ± 5.85 mL/min/kg | [4] |

| Cardiac Safety | Beagle Dog | 7% QTc prolongation in 1/5 males at 6.25 mg/kg |[11] |

Experimental Protocols

Detailed methodologies for key assays used to characterize Gamitrinib TPP are provided below.

4.1. Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines (e.g., U87, PC3, MCF-7) are seeded in triplicate into 96-well plates at a density of 2,000 cells per well.[7]

-

Treatment: Cells are treated with vehicle control or increasing concentrations of Gamitrinib TPP (typically 0-20 µM) for a specified duration (e.g., up to 24 hours).[7]

-

Quantification: Metabolic activity, as an indicator of cell viability, is quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Absorbance is read at 405 nm.[7]

4.2. Apoptosis (Annexin V/PI) Assay

-

Cell Preparation: Approximately 1 x 10⁶ tumor cells are harvested after treatment with Gamitrinib TPP or vehicle.[7]

-

Staining: Cells are washed and subsequently labeled with Annexin V (to detect externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, to detect compromised cell membranes in late apoptosis/necrosis).[7]

-

Analysis: The stained cell population is analyzed by multiparametric flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[7]

4.3. In Vivo Glioblastoma Xenograft Model This workflow outlines the process for evaluating the efficacy of Gamitrinib TPP in an orthotopic brain tumor model.

4.4. Formulation for In Vivo Administration A multi-step process is used to prepare Gamitrinib TPP for intravenous injection in preclinical and clinical settings.[9][11]

-

Solubilization: The this compound powder is first dissolved in Dimethyl sulfoxide (DMSO).

-

Emulsification: The DMSO concentrate is diluted into an aqueous solution containing Polysorbate 80, Lecithin (Lipoid S100), and Sucrose.

-

Final Dilution: The resulting suspension is further diluted in 5% dextrose for injection. The final formulation consists of approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[11] For GMP-grade material, microfluidization is used to create a stable injectable suspension.[11]

References

- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C52H65F6N3O8P2 | CID 25232581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

The Induction of PINK1/Parkin-Dependent Mitophagy by Gamitrinib TPP Hexafluorophosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate (G-TPP) is a potent, mitochondrially-targeted inhibitor of the heat shock protein 90 (HSP90) chaperone family.[1][2][3] Originally developed as an anti-cancer agent, recent studies have elucidated its role in modulating mitochondrial quality control pathways, specifically PINK1/Parkin-dependent mitophagy.[1][2][3] This technical guide provides an in-depth analysis of the mechanism by which G-TPP induces mitophagy, supported by a summary of key quantitative findings and detailed experimental protocols.

Mechanism of Action

This compound is a conjugate of the HSP90 inhibitor Gamitrinib and a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[4] Within the mitochondria, G-TPP inhibits the function of mitochondrial HSP90 chaperones, such as TRAP1.[3] This inhibition disrupts the proper folding of mitochondrial proteins, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (mitoUPR).[1][3]

The accumulation of misfolded proteins within the mitochondria acts as a stress signal that stabilizes the serine/threonine kinase PINK1 on the outer mitochondrial membrane.[1][2][3] Under normal conditions, PINK1 is continuously imported into the inner mitochondrial membrane and cleaved.[5] However, under mitochondrial stress, this processing is impaired, leading to PINK1 accumulation on the outer surface.[1][2][3][5]

Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[1][2][3] PINK1 phosphorylates both ubiquitin and Parkin, activating Parkin's ligase activity.[1][6] Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, creating poly-ubiquitin chains that serve as a signal for the autophagy machinery.[1][2][6] Autophagy receptors recognize these ubiquitinated mitochondria, leading to their engulfment by autophagosomes and subsequent degradation upon fusion with lysosomes.[1][2][3] This selective elimination of damaged mitochondria is known as mitophagy.[1][2][3]

A key finding is that G-TPP induces this pathway largely independent of mitochondrial membrane depolarization, which is a common trigger for PINK1/Parkin-mediated mitophagy.[1][2][3] This suggests that G-TPP provides a more physiologically relevant model for studying mitochondrial stress responses related to protein misfolding.[1][2][3]

Signaling Pathway

Caption: this compound signaling pathway for PINK1/Parkin-dependent mitophagy.

Quantitative Data Summary

The following tables summarize the key findings from studies on the effect of this compound on PINK1/Parkin-dependent mitophagy. The data is primarily derived from Western blot and immunofluorescence analyses and is presented semi-quantitatively.

Table 1: Effect of G-TPP on Key Mitophagy Proteins in HeLa Cells

| Treatment | PINK1 Stabilization | pS65-Ub Induction | Parkin Recruitment to Mitochondria | LC3-II Accumulation |

| DMSO (Control) | - | - | - | - |

| G-TPP (10 µM) | +++ | +++ | +++ | ++ |

| CCCP (10 µM, positive control) | +++ | +++ | +++ | +++ |

Data is a semi-quantitative representation from Western blots and immunofluorescence.[3] '+' indicates the level of induction, '-' indicates no significant induction.

Table 2: Time-Course of G-TPP-Induced Mitophagy Markers in HeLa Cells

| Time with G-TPP (10 µM) | PINK1 Stabilization | pS65-Ub Induction |

| 0 hr | - | - |

| 2 hr | + | + |

| 4 hr | ++ | ++ |

| 8 hr | +++ | +++ |

Data is a semi-quantitative representation from Western blots.[3] '+' indicates the level of induction, '-' indicates no significant induction.

Table 3: Effect of G-TPP on Mitochondrial Unfolded Protein Response (mitoUPR)

| Treatment | HSP60 mRNA Induction |

| DMSO (Control) | Baseline |

| G-TPP (10 µM, 8 hr) | Significant Increase |

Data is based on RT-qPCR analysis.[3]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HeLa cells stably expressing EGFP-Parkin or untagged Parkin are commonly used.[3]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Treatment: this compound is dissolved in DMSO. For experiments, cells are treated with a final concentration of 10 µM G-TPP for the indicated times (e.g., 2, 4, 8 hours).[3] A vehicle control (DMSO) is run in parallel. For positive control of mitophagy, cells can be treated with 10 µM CCCP.[3]

Western Blotting for Mitophagy Markers

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris NuPAGE gel and separated by electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against:

-

PINK1

-

Phospho-Ubiquitin (Ser65)

-

Parkin

-

LC3

-

GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Parkin Recruitment

-

Cell Seeding: HeLa cells stably expressing EGFP-Parkin are seeded on glass coverslips.

-

Treatment: Cells are treated with 10 µM G-TPP or DMSO for the desired time.

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 5% BSA in PBS for 1 hour.

-

Staining: To visualize mitochondria, cells can be incubated with an antibody against a mitochondrial marker (e.g., TOM20). Nuclei are counterstained with Hoechst dye.

-

Imaging: Coverslips are mounted on glass slides and imaged using a confocal microscope. Parkin recruitment is quantified by observing the co-localization of the EGFP-Parkin signal with the mitochondrial stain.

mito-Keima Mitophagy Assay

The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It exhibits a shift in its excitation spectrum from 440 nm (neutral pH in mitochondria) to 586 nm (acidic pH in lysosomes) upon mitophagy.

-

Transfection/Transduction: Cells are transfected or transduced with a lentiviral vector encoding mito-Keima.

-

Treatment: Cells are treated with G-TPP as described above.

-

Imaging: Live-cell imaging is performed using a confocal microscope equipped with two laser lines for excitation at 440 nm and 561 nm.

-

Analysis: Mitophagy is quantified by calculating the ratio of the fluorescence intensity at the lysosomal pH (excitation 561 nm) to that at the mitochondrial pH (excitation 440 nm). An increase in this ratio indicates an increase in mitophagy.

Experimental Workflow

Caption: A generalized workflow for studying G-TPP's effect on mitophagy.

Conclusion

This compound serves as a valuable pharmacological tool to induce and study PINK1/Parkin-dependent mitophagy. Its mechanism of action, centered on the inhibition of mitochondrial HSP90 and subsequent induction of the mitoUPR, provides a model for investigating mitochondrial quality control in response to protein misfolding stress. The detailed protocols and summarized data herein offer a comprehensive resource for researchers aiming to explore the therapeutic potential of modulating this pathway in various disease contexts.

References

- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mito-Keima assay to assess mitophagy [protocols.io]

- 3. youtube.com [youtube.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

The Advent of Gamitrinibs: A Technical Guide to a New Class of Mitochondria-Targeted Hsp90 Inhibitors

Abstract

The Heat Shock Protein 90 (Hsp90) molecular chaperone family is a critical regulator of protein folding and stability, with its inhibition emerging as a promising strategy in cancer therapy. However, cytosolic Hsp90 inhibitors have shown limited efficacy, partly due to their inability to target the distinct pool of Hsp90 chaperones within the mitochondria, such as TNF receptor-associated protein-1 (TRAP1). To overcome this, a novel class of compounds, known as Gamitrinibs (GA mitochondrial matrix inhibitors), was developed. This technical guide provides an in-depth overview of the discovery, design, synthesis, and mechanism of action of Gamitrinib compounds, presenting key preclinical data and experimental methodologies for researchers in drug development.

Discovery and Rationale: Targeting a Compartmentalized Chaperone Network

Conventional Hsp90 inhibitors, such as 17-allylamino-geldanamycin (17-AAG), fail to accumulate in mitochondria, leaving the organelle's unique proteostasis network unchecked.[1] In many cancer cells, mitochondria are enriched with Hsp90 chaperones, particularly the homolog TRAP1, which plays a crucial role in suppressing apoptosis and reprogramming energy metabolism to support tumor growth.[2][3][4] This realization led to a combinatorial drug design approach: creating a molecule that could selectively target and inhibit this mitochondrial Hsp90 pool.[5][6]

The core concept was to conjugate a known Hsp90 inhibitor with a mitochondrial-targeting moiety.[1] This led to the creation of Gamitrinibs, which couple the benzoquinone ansamycin backbone of 17-AAG to a carrier that facilitates mitochondrial import, such as triphenylphosphonium (TPP).[1][5][7] This design allows the inhibitor to bypass cytosolic Hsp90 and accumulate specifically within the mitochondrial matrix, where it can engage its target, TRAP1.[1][2] Due to this unique structure, Gamitrinib has been shown to achieve a 106-fold enrichment in mitochondria compared to the cytosol.[1]

Synthesis and Formulation

Chemical Synthesis

The synthesis of Gamitrinib is a combinatorial process involving the conjugation of three key components. The complete chemical synthesis has been previously described.[1] The process generally involves:

-

Modification of the Hsp90 Inhibitor: Starting with 17-AAG, the C17 position is modified to introduce a reactive group.

-

Linker Attachment: A linker, such as a hexylamine chain, is attached to the modified 17-AAG.[1][8]

-

Conjugation of Targeting Moiety: The mitochondrial-targeting carrier, triphenylphosphonium (TPP), is then conjugated to the other end of the linker.[1][4]

The resulting compound, such as Gamitrinib-TPP, is a purple, crystalline solid.[1][8] Clinical-grade Gamitrinib has been synthesized with over 99.5% purity as determined by UPLC.[8]

Formulation for Preclinical and Clinical Use

For administration in preclinical studies, Gamitrinib powder is formulated into a stable, injectable suspension.[7] A common formulation workflow involves:

-

Step 1: Solubilization of Gamitrinib powder in DMSO.

-

Step 2: Dilution in a solution containing Polysorbate 80, Lecithin, and Sucrose in sterile water.

-

Step 3: Final dilution in 5% dextrose.[1]

For Good Manufacturing Practice (GMP) studies, a Gamitrinib Injectable Suspension (GIS) is prepared using microfluidization to achieve a particle size of less than 200 nm.[1][7] The bulk powder is stored at -20°C in the dark.[1]

Mechanism of Action: Induction of Mitochondriotoxicity

Unlike cytosolic Hsp90 inhibitors that primarily induce cell cycle arrest, Gamitrinibs exhibit a potent "mitochondriotoxic" mechanism of action.[5][6] Upon administration, Gamitrinib selectively accumulates in tumor mitochondria and inhibits the ATPase activity of TRAP1.[2][6] This triggers a cascade of events leading to rapid and potent apoptosis.[5]

The key steps are:

-

TRAP1 Inhibition: Gamitrinib binds to and inhibits the ATPase activity of the mitochondrial Hsp90 homolog, TRAP1.[2]

-

Mitochondrial Dysfunction: This inhibition leads to catastrophic loss of protein folding quality control within the mitochondria, causing acute proteotoxic stress.[1][2]

-

Permeability Transition: The dysfunction triggers the opening of the mitochondrial permeability transition pore (mPTP).[9]

-

Membrane Potential Collapse: A sudden and irreversible loss of the inner mitochondrial membrane potential occurs.[5][10]

-

Apoptosome Formation: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondria into the cytosol.[5][9]

-

Caspase Activation: Released cytochrome c initiates the caspase-dependent apoptotic pathway, leading to rapid and complete tumor cell killing, often within hours.[9][11]

This pathway is highly effective in cancer cells, which are selectively enriched with mitochondrial Hsp90 chaperones, while normal cells and tissues, which largely lack these chaperones in their mitochondria, are spared.[5]

Quantitative Preclinical Data

Gamitrinib has demonstrated broad and potent anticancer activity across a wide range of cancer cell lines, favorable pharmacokinetic properties, and a good safety profile in preclinical models.[2][9]

Table 1: In Vitro Anticancer Activity of Gamitrinib

Data from NCI-60 cell line screen.[1]

| Cancer Type | Representative Cell Lines | IC50 Range (µM) |

| Colon Adenocarcinoma | HT29, HCT-116, etc. | 0.35 - 29 |

| Breast Adenocarcinoma | MCF7, T-47D, etc. | 0.16 - 3.3 |

| Melanoma | LOX IMVI, UACC-62, etc. | 0.36 - 2.7 |

| Glioblastoma | U87, SNB-19 | ~1-4 |

| Prostate Cancer | PC3, DU145 | Micromolar concentrations |

Table 2: Pharmacokinetic Properties of Gamitrinib vs. 17-AAG in Rats

Data from preclinical studies in Sprague-Dawley rats.[1][7]

| Parameter | Gamitrinib | 17-AAG (Tanespimycin) |

| Clearance | 85.6 ± 5.8 mL/min/kg (Slower) | Faster |

| Terminal Half-life (t½) | 12.2 ± 1.55 h (Longer) | Shorter |

| Mean AUC₀₋t | 783.1 ± 71.3 h∙ng/mL | Not specified |

| Metabolism | Unique; no generation of 17-AG | Generates 17-AG |

| Plasma Protein Binding | >99% (Heavily bound) | Not specified |

| Intrinsic Clearance (Liver Microsomes) | 3.30 mL/min/g | Not specified |

Table 3: In Vitro Toxicity and Safety Profile

Concentrations that trigger tumor cell killing (IC50 ~1–4 µM) show minimal off-target effects.[1][12]

| Target | IC50 or Effect |

| Cytochrome P450 Isoforms | |

| CYP1A2 | 32.9 µM |

| CYP2A6 | 24 µM |

| CYP2B6 | 16 µM |

| CYP2C8 | 8 µM |

| hERG Ion Channel | IC50 of 3.5 µM |

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to measure the metabolic activity of cells as an indicator of cell viability following treatment with Gamitrinib.

-

Procedure:

-

Seed cancer cells (e.g., SKBr3) in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Gamitrinib, 17-AAG (as a control), or vehicle (DMSO) for specified time intervals (e.g., 18, 48, 72, 96 hours).[2][5]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

-

Cytochrome c Release Assay (Western Blot)

This protocol determines if Gamitrinib treatment induces the release of cytochrome c from the mitochondria into the cytosol, a key indicator of apoptosis induction.

-

Procedure:

-

Treat cultured cells (e.g., HeLa) with Gamitrinib or vehicle for a specified time.

-

Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Isolate proteins from each fraction and determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use antibodies for mitochondrial (e.g., Cox-IV) and cytosolic (e.g., Ran or GAPDH) markers to confirm the purity of the fractions.[5]

-

Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band for cytochrome c in the cytosolic fraction of treated cells indicates release.[5][6]

-

In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy of Gamitrinib in a living organism.

-

Procedure:

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., H460 or HL60) suspended in PBS or Matrigel into the flanks of immunocompromised mice (e.g., CB17 SCID/beige).[6]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer Gamitrinib intravenously (IV) or intraperitoneally (IP) according to a defined schedule (e.g., 10 mg/kg, twice weekly).[6][7] The control group receives a vehicle solution.

-

Monitoring: Monitor tumor volume using caliper measurements and animal body weight throughout the study. For specific models like intracranial glioblastomas, tumor growth can be monitored by bioluminescence imaging.[9][11]

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot) to confirm the mechanism of action in vivo.

-

Conclusion

Gamitrinib compounds represent a first-in-class, subcellularly directed anticancer agent that successfully overcomes the limitations of previous Hsp90 inhibitors.[1][7] By specifically targeting the Hsp90/TRAP1 chaperone machinery within tumor mitochondria, Gamitrinibs induce a potent and rapid apoptotic response across a broad spectrum of cancer types.[6][9] Preclinical data have demonstrated encouraging drug-like properties, a favorable safety profile, and significant antitumor efficacy, both as a monotherapy and in combination with other targeted agents.[2][9] These findings have supported the advancement of Gamitrinib into a first-in-human phase I clinical trial, marking a significant step forward in targeting mitochondrial biology for cancer therapy.[7][12]

References

- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 7. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. wistar.org [wistar.org]

- 10. Facebook [cancer.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Targeting Mitochondrial TRAP1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gamitrinib TPP hexafluorophosphate, a first-in-class, mitochondria-targeted inhibitor of the molecular chaperone TRAP1 (TNF Receptor-Associated Protein 1). TRAP1, a member of the HSP90 family, is a key regulator of mitochondrial proteostasis and is frequently overexpressed in cancer cells, where it plays a crucial role in metabolic reprogramming, evasion of apoptosis, and drug resistance. Gamitrinib, by selectively accumulating in the mitochondria, offers a targeted approach to disrupt these pro-survival functions of TRAP1, making it a promising candidate for cancer therapy. This document details the mechanism of action of Gamitrinib, presents quantitative data on its efficacy, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction: The Gamitrinib-TRAP1 Axis

Tumor cells exhibit a profound reliance on mitochondrial function to meet their high energetic and biosynthetic demands and to evade apoptotic cell death. A key player in maintaining mitochondrial integrity and function in cancer is TRAP1, a mitochondrial heat shock protein 90 (HSP90) analog.[1][2] TRAP1's chaperone activity is critical for the stability and function of a host of "client" proteins involved in oxidative phosphorylation (OXPHOS), antioxidant defense, and the regulation of the mitochondrial permeability transition pore (mPTP).[2][3] By stabilizing these clients, TRAP1 promotes a metabolic shift towards aerobic glycolysis (the Warburg effect) and suppresses apoptosis, thereby contributing to tumor growth and survival.[3][4]

This compound is a synthetic small molecule designed to specifically inhibit the ATPase activity of mitochondrial HSP90 chaperones, including TRAP1.[5][6] Its structure consists of a geldanamycin analog, which binds to the ATP pocket of HSP90, conjugated to a triphenylphosphonium (TPP) moiety.[5][6] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, leading to a high local concentration and selective inhibition of TRAP1, with minimal effects on its cytosolic counterparts.[2] This targeted inhibition triggers a cascade of events within the mitochondria, including the disruption of mitochondrial respiration, induction of proteotoxic stress, and ultimately, the initiation of apoptosis.[2][7]

Quantitative Data: Efficacy of Gamitrinib

The anti-cancer activity of Gamitrinib has been evaluated across a wide range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Glioma Cell Lines (Median) | Glioma | 2.46 | [8] |

| LC-BrM PDOs (Median) | Lung Cancer Brain Metastasis Patient-Derived Organoids | 1.06 | [9] |

| Colon Adenocarcinoma | Colon Cancer | 0.35–29 | [7] |

| Breast Adenocarcinoma | Breast Cancer | 0.16–3.3 | [7] |

| Melanoma | Melanoma | 0.36–2.7 | [7] |

| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 (for cell killing in 16h) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between Gamitrinib and TRAP1 and its downstream cellular effects.

TRAP1 ATPase Activity Assay

This assay directly measures the enzymatic activity of TRAP1 and the inhibitory effect of Gamitrinib. A common method is the malachite green-based phosphate detection assay, which quantifies the release of inorganic phosphate from ATP hydrolysis.[3]

Materials:

-

Recombinant human TRAP1 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution (1 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Gamitrinib in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

In a 96-well plate, add the diluted Gamitrinib or vehicle control (Assay Buffer with DMSO).

-

Add recombinant human TRAP1 to each well (final concentration ~500 ng per reaction), except for the 'no enzyme' control wells.[3]

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the ATPase reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the released phosphate by adding the Malachite Green working solution.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of phosphate released in each well.

-

Calculate the percent inhibition for each Gamitrinib concentration relative to the vehicle control and determine the IC50 value.[3]

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and the impact of Gamitrinib.[11][12]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Adherent cancer cell line of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Gamitrinib Treatment: On the day of the assay, replace the cell culture medium with pre-warmed Assay Medium containing the desired concentration of Gamitrinib or vehicle control. Incubate for the desired treatment time in a non-CO2 37°C incubator.

-

Compound Loading: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports of the hydrated sensor cartridge.

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

The instrument will measure baseline OCR, followed by the sequential injection of the Mito Stress Test compounds to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[12]

-

-

Data Analysis: Analyze the OCR data to determine the effect of Gamitrinib on mitochondrial respiration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of Gamitrinib to TRAP1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

TRAP1-specific antibody

Procedure:

-

Cell Treatment: Treat cells with Gamitrinib or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble TRAP1 by Western blotting using a TRAP1-specific antibody.

-

Data Analysis: Plot the amount of soluble TRAP1 as a function of temperature for both Gamitrinib-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Gamitrinib indicates direct target engagement.[13]

Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate the disruption of TRAP1's interaction with its client proteins upon Gamitrinib treatment.[13]

Materials:

-

Cancer cell line of interest

-

This compound

-

Co-IP Lysis Buffer (non-denaturing)

-

TRAP1-specific antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Antibodies for client proteins (e.g., SDHB, Cyclophilin D) for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with Gamitrinib or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a TRAP1-specific antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the TRAP1-antibody complex.

-

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against known TRAP1 client proteins.

-

Data Analysis: A decrease in the amount of co-precipitated client proteins in the Gamitrinib-treated sample compared to the control indicates that the inhibitor disrupts the TRAP1-client protein interaction.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRAP1 and the mechanism of action of Gamitrinib.

Caption: TRAP1's central role in mitochondrial homeostasis and cancer cell survival.

Caption: Gamitrinib's targeted inhibition of TRAP1 leads to mitochondrial dysfunction and apoptosis.

Caption: Workflow for assessing Gamitrinib's effect on TRAP1-client protein interactions.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that exploits the unique mitochondrial biology of cancer cells. Its ability to selectively target and inhibit TRAP1 leads to a cascade of events culminating in tumor cell death, while largely sparing normal cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of Gamitrinib. Future studies should focus on elucidating the full spectrum of TRAP1's client proteins, identifying biomarkers to predict patient response to Gamitrinib, and exploring rational combination therapies to overcome potential resistance mechanisms. The ongoing Phase 1 clinical trial of Gamitrinib will provide crucial insights into its safety, tolerability, and preliminary efficacy in cancer patients, paving the way for its further clinical development.[8]

References

- 1. content.protocols.io [content.protocols.io]

- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of Gamitrinib TPP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a novel, synthetic small molecule designed for targeted anticancer therapy. It is a member of the Gamitrinib (GA mitochondrial matrix inhibitor) class of compounds, which are engineered to selectively accumulate within the mitochondria of tumor cells.[1][2] This targeted delivery is achieved by conjugating a potent Hsp90 inhibitor, derived from the benzoquinone ansamycin family, to a triphenylphosphonium (TPP) cation, a lipophilic cation that facilitates mitochondrial uptake.[2] The hexafluorophosphate salt form enhances the stability of the compound.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, stability, and analytical methodologies. It also details its mechanism of action through the induction of mitochondrial apoptosis and mitophagy, providing a valuable resource for researchers and drug development professionals working with this compound.

Physicochemical Properties

This compound is a purple, crystalline solid.[1] Its chemical structure combines the Hsp90 inhibitory core with a mitochondrial-targeting TPP moiety, resulting in a high molecular weight compound with specific solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ | [1] |

| Molecular Weight | 1036.03 g/mol | [1] |

| Appearance | Purple solid | [1] |

| Purity (by UPLC) | >99.5% | [1] |

| Solubility | Soluble in DMSO; Insoluble in water | [3] |

| Water Content (Karl Fischer) | 0.7% | [1] |

| Melting Point | Not reported in the reviewed literature. | |

| pKa | Not reported in the reviewed literature. |

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity. The bulk powder is stable when stored at -20°C in the dark.[1] For solutions, it is recommended to store them at -80°C for up to two years.[4] The compound is known to be incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

Mechanism of Action

This compound exerts its anticancer effects by targeting the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery, which is essential for maintaining the stability and function of numerous proteins critical for tumor cell survival and proliferation.[5] Its mechanism of action involves two primary interconnected pathways: the induction of intrinsic apoptosis and the activation of PINK1/Parkin-dependent mitophagy.

Induction of Mitochondrial Apoptosis

Upon accumulation in the mitochondria, this compound inhibits the ATPase activity of mitochondrial Hsp90.[2] This leads to the misfolding and aggregation of Hsp90 client proteins, triggering the mitochondrial unfolded protein response (UPR) and ultimately leading to mitochondrial dysfunction.[6] Key events in this pathway include the loss of mitochondrial inner membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[7]

PINK1/Parkin-Dependent Mitophagy

In addition to apoptosis, this compound induces mitophagy, a selective form of autophagy that removes damaged mitochondria.[6] Inhibition of mitochondrial Hsp90 leads to the accumulation of PTEN-induced putative kinase 1 (PINK1) on the outer mitochondrial membrane.[6] PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[6] Parkin ubiquitinates mitochondrial outer membrane proteins, marking the mitochondria for engulfment by autophagosomes and subsequent degradation in lysosomes.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not fully available in the public domain. The following sections provide an overview of the methodologies based on the available literature.

Synthesis

The synthesis of this compound involves a multi-step process that is described as being detailed in the supplementary information of a 2009 publication in the Journal of Clinical Investigation by C. A. Altieri et al.[2] Unfortunately, access to this specific supplementary file was not possible through the conducted searches. The general principle involves the chemical linkage of a 17-allylamino-geldanamycin (17-AAG) derivative to a triphenylphosphonium moiety via a linker.[1]

Analytical Methods

A suite of analytical techniques is employed to characterize this compound and to quantify its presence in biological matrices.

-

Principle: UPLC is used to assess the purity of the compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

-

Methodology: While a specific detailed protocol for this compound is not available, a general approach for similar compounds involves a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (often containing an ion-pairing agent like heptafluorobutyric acid for polar compounds) and an organic solvent such as acetonitrile or methanol.[8][9] Detection is typically performed using a UV detector. Clinical-grade this compound has been shown to have a purity of >99.5% by UPLC.[1]

-

Principle: LC-MS/MS is a highly sensitive and selective technique used for the quantification of this compound in biological samples such as plasma.[1] It couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

-

Methodology: A validated LC-MS/MS method for the determination of Gamitrinib in dog plasma has been reported.[10] This typically involves protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode. A deuterated internal standard (Gamitrinib-d₁₅) is used for accurate quantification.[1]

-

Principle: NMR spectroscopy provides detailed information about the molecular structure of this compound. It is used to confirm the identity and structural integrity of the synthesized compound.

-

Methodology: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.[1] The chemical shifts, coupling constants, and integration of the signals are compared with the expected values for the proposed structure.

-

Principle: XRPD is used to characterize the solid-state properties of this compound, confirming its crystalline nature.[1] The technique involves bombarding a powder sample with X-rays and measuring the diffraction pattern, which is unique to the crystalline structure.

-

Methodology: A finely ground powder of the compound is placed in a sample holder and exposed to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides information about the crystal lattice and phase purity.[4][7]

-

Principle: This method is used to determine the water content of the compound. It is a highly specific and accurate method for water determination.

-

Methodology: A known amount of the sample is dissolved in a Karl Fischer solvent, and the solution is titrated with a Karl Fischer reagent containing iodine. The endpoint is detected potentiometrically when an excess of iodine is present. The amount of water is calculated from the amount of reagent consumed.[11] Standard operating procedures for Karl Fischer titration are widely available.[1][2][12][13][14]

Conclusion